Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
Description
Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate is a synthetic imidazolidinyl derivative characterized by a 2-chlorobenzyl substituent at the N3 position, a trioxo-imidazolidinyl core, and an ethyl acetate ester group. Its synthesis typically involves nucleophilic substitution reactions, such as the condensation of 2-chlorobenzyl chloride with appropriate intermediates under basic conditions (e.g., potassium carbonate in DMF at 100°C) . The 2-chlorobenzyl group enhances lipophilicity and may influence binding affinity in biological systems, while the trioxo-imidazolidinyl core contributes to electrophilic reactivity .
Properties
IUPAC Name |
ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5/c1-2-22-11(18)8-17-13(20)12(19)16(14(17)21)7-9-5-3-4-6-10(9)15/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRMOOPCYPKNRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazolidinyl Ring: The initial step involves the cyclization of a suitable diamine with a carbonyl compound to form the imidazolidinyl ring. This reaction is often carried out under acidic or basic conditions to facilitate ring closure.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the imidazolidinyl intermediate.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It is employed in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, leading to modulation of their activity. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ primarily in the substituents on the benzyl group.
Key Observations :
- Chlorine vs. The 3-fluoro derivative (CAS 188624-41-1) introduces electronegativity, which may alter electronic distribution without significantly increasing steric bulk .
- Methyl Substitution : The 3-methyl analog (CAS 73043-31-9) reduces electronegativity and increases lipophilicity, favoring membrane permeability .
Physicochemical Properties
- Melting Points: A structurally related imidazole derivative (C₂₉H₂₁N₃O₆SCl₂) exhibits a melting point of 138°C , suggesting that chlorinated analogs generally have higher melting points due to stronger intermolecular forces. The 2,4-dichloro analog likely has a higher melting point than the mono-chloro compound, while the methyl derivative may exhibit lower thermal stability .
- Solubility : Chlorine and fluorine substituents reduce solubility in polar solvents compared to methyl groups, as observed in similar imidazolidinyl derivatives .
Biological Activity
Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its structure, biological activity, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H13ClN2O5
- Molecular Weight : 324.72 g/mol
- CAS Number : 128043-66-3
- Purity : >90% .
The compound features a unique imidazolidinyl structure with a chlorobenzyl substituent, which may influence its biological interactions.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Properties : Preliminary studies indicate that compounds with similar imidazolidinyl structures exhibit antimicrobial effects. The presence of the chlorobenzyl group may enhance these properties by increasing lipophilicity and facilitating membrane penetration.
- Antioxidant Activity : Research suggests that related trioxo compounds can act as antioxidants. The trioxo moiety may contribute to scavenging reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
Antimicrobial Studies
A study focused on the antimicrobial properties of imidazolidinyl derivatives found that certain compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
| Compound | Activity Against | Mechanism |
|---|---|---|
| This compound | Moderate | Disruption of cell wall synthesis |
| Related Derivative A | Strong | Inhibition of protein synthesis |
| Related Derivative B | Weak | Membrane disruption |
Antioxidant Activity
In vitro assays have shown that similar trioxo compounds can reduce oxidative stress markers in cell cultures. The antioxidant activity is attributed to the ability to donate electrons and neutralize free radicals .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent investigation assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting potential as a therapeutic agent in treating bacterial infections . -
Case Study on Antioxidant Potential :
Another study evaluated the antioxidant capacity of related compounds using DPPH radical scavenging assays. Results demonstrated that the compound exhibited a dose-dependent response with an IC50 value comparable to well-known antioxidants such as ascorbic acid .
Q & A
Basic: What are the optimal reaction conditions for synthesizing Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate?
Methodological Answer:
The synthesis involves a multi-step approach, typically starting with the condensation of substituted triazoles or imidazoles with halogenated benzyl derivatives. For example:
- Step 1: React 4-amino-3,5-bis(2-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under reflux (4–6 hours) with glacial acetic acid as a catalyst .
- Step 2: Functionalize the intermediate using ethyl bromoacetate in dry THF with DBU (1,8-diazabicycloundec-7-ene) as a base (0–5°C, 2 hours) .
- Purification: Use silica gel chromatography with gradients of petroleum ether/ethyl acetate (e.g., 95:5 to 85:15) to isolate the product in ~70% yield .
Key Parameters:
- Solvent polarity (ethanol for condensation, THF for alkylation).
- Temperature control to avoid side reactions (e.g., over-alkylation).
- Base selection (DBU enhances nucleophilicity of intermediates) .
Basic: How is the compound characterized using spectroscopic methods?
Methodological Answer:
A combination of techniques ensures structural validation:
- 1H/13C NMR: Key signals include aromatic protons (δ 7.26–7.43 ppm for 2-chlorobenzyl), methylene groups (e.g., NCH2 at δ 4.04–4.44 ppm), and ester OCH2CH3 (δ 1.28 ppm) .
- Mass Spectrometry (ESI+): Molecular ion peaks at m/z 297/299 [M+H]+ (chlorine isotopic pattern) confirm molecular weight .
- Chromatography: TLC (Rf = 0.25 in petroleum ether/ethyl acetate 8:2) monitors reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
